Adrixetinib TFA

Immuno-Oncology Kinase Inhibition Tumor Microenvironment

Single-target Axl/Mer inhibitors fail to achieve comprehensive TME reprogramming. Adrixetinib TFA delivers simultaneous triple kinase inhibition: • Axl (IC50 0.3 nM), Mer (IC50 0.8 nM), CSF1R (IC50 8.7 nM) - drives M2-to-M1 polarization & CD8+ T cell expansion • Clinically validated in Phase I/II trials for solid tumors, AML, and cGVHD • TFA salt enhances solubility for reliable oral gavage in chronic in vivo studies

Molecular Formula C27H25F6N5O7
Molecular Weight 645.5 g/mol
Cat. No. B12383634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdrixetinib TFA
Molecular FormulaC27H25F6N5O7
Molecular Weight645.5 g/mol
Structural Identifiers
SMILESCCCN1C=C(C(=N1)C(=O)NC2=NC=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)OCC(F)(F)F.C(=O)(C(F)(F)F)O
InChIInChI=1S/C25H24F3N5O5.C2HF3O2/c1-4-9-33-13-21(37-14-25(26,27)28)23(32-33)24(34)31-22-6-5-15(12-30-22)38-18-7-8-29-17-11-20(36-3)19(35-2)10-16(17)18;3-2(4,5)1(6)7/h5-8,10-13H,4,9,14H2,1-3H3,(H,30,31,34);(H,6,7)
InChIKeyJDZQIIDIZOVHIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adrixetinib TFA Triple Kinase Inhibitor


Adrixetinib TFA (Q702 TFA) is the trifluoroacetate salt of adrixetinib, a small-molecule inhibitor that selectively targets the Axl, Mer, and CSF1R receptor tyrosine kinases [1]. As a first-in-class, orally bioavailable triple kinase inhibitor, it is designed to modulate the immunosuppressive tumor microenvironment (TME) by reducing M2 macrophages and myeloid-derived suppressor cells (MDSCs), while expanding M1 macrophages and cytotoxic CD8+ T cells [1]. Its development by Qurient Co., Ltd. has progressed through Phase I/II clinical trials for advanced solid tumors, acute myeloid leukemia, and chronic graft-versus-host disease, establishing it as a leading tool compound for studying TAM receptor and CSF1R signaling in immuno-oncology [2][3].

Adrixetinib TFA Non-Substitutability


Substitution with single-target Axl inhibitors (e.g., bemcentinib) or dual Axl/Mer inhibitors (e.g., INCB081776) fails to replicate the unique, multi-pronged mechanism of Adrixetinib TFA. The compound's simultaneous, high-potency inhibition of Axl (IC50 0.3 nM), Mer (IC50 0.8 nM), and CSF1R (IC50 8.7 nM) is critical for comprehensive remodeling of the immunosuppressive TME, an effect not achieved by targeting any single or pair of these kinases [1]. Furthermore, the TFA salt form offers distinct physicochemical properties—including enhanced solubility and specific handling requirements—that directly impact experimental reproducibility and in vivo dosing protocols, precluding simple interchange with the free base or other salt forms .

Adrixetinib TFA Head-to-Head Evidence


Axl/Mer/CSF1R Potency Advantage

Adrixetinib (Q702) demonstrates significantly higher binding potency for its primary targets compared to clinically relevant alternatives. In a standardized kinase-domain binding assay, adrixetinib exhibited IC50 values of 0.3 nM for Axl, 0.8 nM for Mer, and 8.7 nM for CSF1R [1]. This contrasts sharply with the dual Axl/Mer inhibitor INCB081776, which shows IC50 values of 16 nM for Axl and 14 nM for Mer . The difference represents a 53-fold higher potency for Axl and an 18-fold higher potency for Mer, providing a clear advantage for achieving robust target engagement in cellular and in vivo models.

Immuno-Oncology Kinase Inhibition Tumor Microenvironment

Triple-Target Inhibition & Dual Immunomodulation

Adrixetinib is the only orally bioavailable inhibitor in active clinical development that simultaneously targets Axl, Mer, and CSF1R with high potency [1]. In contrast, the widely studied multi-kinase inhibitor BMS-777607, while potent against Axl (IC50 1.1 nM), does not target CSF1R, and its primary mechanism is directed at MET (c-Met, IC50 3.9 nM) . This difference is mechanistic: adrixetinib's triple inhibition uniquely disrupts two critical pillars of immune evasion—tumor cell survival (via Axl/Mer) and myeloid-mediated immunosuppression (via CSF1R)—whereas BMS-777607 primarily targets tumor cell proliferation and migration.

Tumor Immunology Myeloid Cells Combination Therapy

Enhanced Solubility as TFA Salt

Adrixetinib TFA is the preferred salt form for procurement in in vivo pharmacology studies due to its improved physicochemical profile. The trifluoroacetate (TFA) salt, with a molecular weight of 645.51 g/mol, demonstrates enhanced solubility in aqueous vehicles compared to the free base (MW 531.48 g/mol), a critical factor for achieving consistent oral gavage dosing and reducing inter-subject variability in pharmacokinetic studies . Vendor datasheets specify storage conditions for the TFA salt of -20°C for powder (3-year stability) and -80°C for solutions (1-year stability), ensuring reproducible experimental outcomes . Substituting with the free base would introduce additional solubility optimization steps and potentially alter exposure.

Preclinical Pharmacology Drug Formulation In Vivo Studies

Clinical Activity After Anti-PD-1 Failure

Adrixetinib is among the few Axl/Mer/CSF1R inhibitors with published clinical data demonstrating activity in a setting where most immunotherapies fail. In the Phase 1b/2 QRNT-008 study, adrixetinib (120 mg oral) combined with pembrolizumab achieved 1 confirmed complete response (CR) and 6 stable diseases (SD) in a cohort of 29 heavily pre-treated patients with advanced solid tumors who had all progressed on prior anti-PD-1/PD-L1 therapy [1]. This includes a CR in a patient with metastatic gastric cancer, a cancer type with limited response to checkpoint inhibitor monotherapy. In contrast, the development of many other TAM receptor inhibitors (e.g., several MerTK-selective inhibitors) remains stalled in preclinical or early-phase studies without such efficacy signals .

Clinical Oncology Checkpoint Inhibitor Resistance Phase 1/2 Trials

Oral Bioavailability & Dose-Proportional PK

Adrixetinib has been designed for and validated as an orally bioavailable agent, a key differentiator from many kinase inhibitors that require intravenous or intraperitoneal administration. In the Phase 1b/2 study (NCT05438420), pharmacokinetic analysis of adrixetinib demonstrated a dose-dependent increase in both AUC₀₋ₗₐₛₜ and Cmax, confirming predictable and linear systemic exposure across the 100 mg and 120 mg once-daily dose cohorts [1]. This oral bioavailability profile is a substantial advantage over alternative compounds like INCB081776 or MRX-2843, for which oral bioavailability data are either not reported or not a primary feature, enabling simpler, more translationally relevant chronic dosing regimens in both preclinical and clinical research settings.

Pharmacokinetics Oral Drug Delivery Preclinical-to-Clinical Translation

Expanding Indications to cGVHD and AML

Unlike most Axl, Mer, or CSF1R inhibitors that are narrowly investigated in solid tumor oncology, adrixetinib's clinical portfolio has rapidly expanded to include chronic graft-versus-host disease (cGVHD) and acute myeloid leukemia (AML) [1][2]. A dedicated Phase 1b study (NCT07138196) is actively evaluating adrixetinib in relapsed/refractory cGVHD, a condition characterized by aberrant myeloid cell activity and fibrosis where CSF1R inhibition is mechanistically validated [1]. This broad clinical utility across distinct disease pathophysiologies underscores the fundamental importance of its triple-target inhibition, providing researchers with a single, versatile tool compound to investigate TAM receptor and CSF1R biology in both oncologic and non-oncologic inflammatory contexts.

Drug Repurposing Graft-versus-Host Disease Hematologic Malignancies

Adrixetinib TFA Research Applications


Macrophage Repolarization & MDSC Depletion

Procure Adrixetinib TFA to conduct syngeneic mouse tumor studies aimed at quantifying the shift from an immunosuppressive (M2) to an immune-supportive (M1) tumor microenvironment. The compound's potent inhibition of CSF1R (IC50 8.7 nM) and Mer (IC50 0.8 nM) is specifically suited for this application, as validated by preclinical studies showing dose-dependent reduction in M2 macrophages and MDSCs, alongside expansion of CD8+ cytotoxic T cells [1]. The enhanced solubility of the TFA salt ensures reliable oral gavage dosing, a critical factor for long-term, chronic treatment regimens required to observe full TME remodeling .

Anti-PD-1 Resistance Mechanisms

Use Adrixetinib TFA as a tool compound to investigate the role of the Axl/Mer/CSF1R axis in mediating resistance to checkpoint inhibitors. The compound's clinical validation in patients who progressed on anti-PD-1 therapy [2] makes it an ideal reagent for developing and validating ex vivo and in vivo models of immunotherapy resistance. Researchers can utilize its high potency (Axl IC50 0.3 nM) to achieve near-complete target inhibition, ensuring that observed phenotypes are directly attributable to pathway blockade rather than incomplete target engagement [1].

Combination with Chemotherapy or Radiotherapy

Procure Adrixetinib TFA to explore synergistic effects with standard-of-care cytotoxic agents. Preclinical data indicate that inhibition of Axl, Mer, and CSF1R sensitizes tumor cells to chemotherapy and enhances antigen presentation [1]. The oral bioavailability and established PK profile [2] simplify the design of combination dosing schedules in animal models, allowing researchers to focus on elucidating the temporal dynamics of TME modulation and its impact on therapeutic efficacy.

GVHD Pathophysiology Research

Leverage Adrixetinib TFA in preclinical models of chronic GVHD, a fibrotic and inflammatory condition driven by aberrant myeloid cell activity. The compound is the only Axl/Mer/CSF1R inhibitor in active clinical development for this indication [3]. Its procurement enables direct translation of findings from bench to bedside, providing a unique opportunity to study CSF1R-mediated pathology in a non-oncologic, immunologic disorder and to test hypotheses generated from the ongoing Phase 1b clinical trial.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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